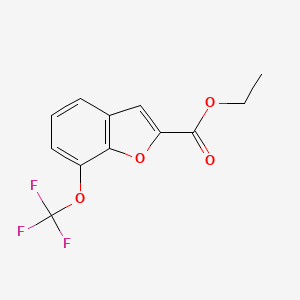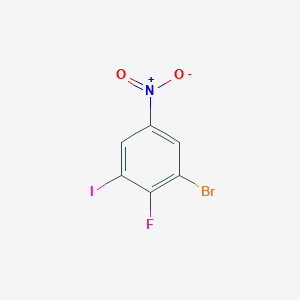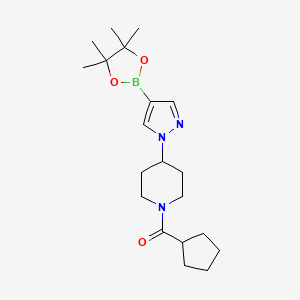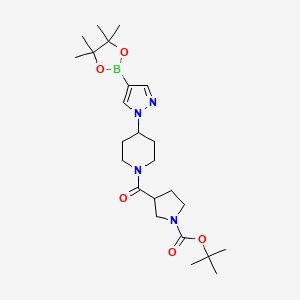
5-Bromo-2-chloro-4-iodobenZyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 131627065 is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 131627065 involves specific chemical reactions and conditions. The preparation methods include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 131627065 is carried out using large-scale chemical reactors. The process involves the optimization of reaction conditions to maximize yield and purity. The use of advanced technologies and equipment ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: The compound with Chemical Abstracts Service number 131627065 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving the compound with Chemical Abstracts Service number 131627065 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 131627065 depend on the specific type of reaction and the reagents used. These products have various applications in scientific research and industry.
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 131627065 has numerous applications in scientific research. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is utilized for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 131627065 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms and pathways involved in the action of this compound are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds: The compound with Chemical Abstracts Service number 131627065 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with related chemical structures and functional groups.
Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 131627065 lies in its specific chemical structure and reactivity. This compound has distinct properties that make it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
(5-bromo-2-chloro-4-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZQFGKYIIYODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














